molecular formula C11H14ClFO B7989935 2-(3-Chloro-4-fluorophenyl)-2-pentanol

2-(3-Chloro-4-fluorophenyl)-2-pentanol

Cat. No.: B7989935
M. Wt: 216.68 g/mol
InChI Key: LLDZHWGEKKYBCZ-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted with a 3-chloro-4-fluorophenyl group at the 2-position. The compound’s molecular formula is C₁₁H₁₄ClFO, with a molecular weight of 216.68 g/mol. This structure is of interest in pharmaceutical and agrochemical research, where halogenated alcohols often serve as intermediates or bioactive agents .

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFO/c1-3-6-11(2,14)8-4-5-10(13)9(12)7-8/h4-5,7,14H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDZHWGEKKYBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagent Selection

The Grignard reaction remains a cornerstone for synthesizing alcohols with complex aromatic substituents. For 2-(3-Chloro-4-fluorophenyl)-2-pentanol, the protocol involves reacting 3-chloro-4-fluorophenyl magnesium bromide with a suitable carbonyl precursor.

Synthetic Pathway:

  • Grignard Reagent Preparation:
    Magnesium metal reacts with 3-chloro-4-fluorophenyl bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction initiates at 20–25°C, with 1,2-dibromoethane often serving as an initiator to overcome magnesium surface passivation.

  • Nucleophilic Addition:
    The Grignard reagent attacks 2-pentanone, forming a magnesium alkoxide intermediate. This step requires strict temperature control (0–10°C) to prevent side reactions such as enolate formation.

  • Acidic Workup:
    Hydrolysis with dilute hydrochloric acid (5–10 wt%) quenches the reaction, yielding the target alcohol. The aqueous phase is separated, and the organic layer is purified via distillation or chromatography.

Optimization Insights:

  • Solvent System: THF enhances Grignard stability but may be substituted with methyl tert-butyl ether (MTBE) for improved scalability.

  • Stoichiometry: A 10% molar excess of the Grignard reagent relative to 2-pentanone ensures complete conversion, minimizing residual ketone.

Industrial Scalability and Challenges

Large-scale production adapts the batch process to continuous flow reactors, reducing exothermic risks and improving heat dissipation. Key considerations include:

Table 1: Comparative Analysis of Grignard Reaction Parameters

ParameterLaboratory ScaleIndustrial Scale
Temperature Control0–10°C (ice bath)15–20°C (jacketed reactor)
Reaction Time4–6 hours2–3 hours
Yield70–75%83–85%
Purification MethodColumn ChromatographyDistillation

Data derived from analogous Grignard syntheses.

Industrial workflows prioritize solvent recovery systems to mitigate THF’s environmental footprint. Residual magnesium salts are neutralized with acetic acid, generating magnesium acetate as a byproduct.

Reduction of 2-(3-Chloro-4-fluorophenyl)-2-pentanone

Ketone Synthesis and Reduction Strategies

This two-step approach first synthesizes the corresponding ketone, followed by reduction to the alcohol.

Step 1: Ketone Synthesis via Friedel-Crafts Acylation
While traditional Friedel-Crafts reactions struggle with electron-deficient aromatics, directed ortho-metalation (DoM) offers a workaround. Using 3-chloro-4-fluorobenzene, a lithium amide base (e.g., LDA) deprotonates the aromatic ring ortho to the halogen, enabling acylation with pentanoyl chloride.

Step 2: Ketone Reduction
Lithium aluminum hydride (LiAlH4) in diethyl ether reduces the ketone at 0°C, achieving >90% conversion. Alternatives like catalytic hydrogenation (H2/Pd-C) are less effective due to the aromatic ring’s electron-withdrawing groups.

Table 2: Reduction Efficiency Across Reagents

Reducing AgentSolventTemperatureYield (%)
LiAlH4Diethyl ether0°C92
NaBH4Ethanol25°C45
BH3·THFTHF25°C78

Yields extrapolated from analogous reductions.

Limitations and Byproduct Formation

The Friedel-Crafts step suffers from regioselectivity issues, often producing para-acylated byproducts. Gas chromatography (GC) analysis reveals up to 15% impurity content, necessitating costly purification. Furthermore, LiAlH4’s pyrophoric nature complicates large-scale handling, favoring borane-THF complexes for safer operations .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-(3-Chloro-4-fluorophenyl)-2-pentanone.

    Reduction: Formation of 2-(3-Chloro-4-fluorophenyl)-2-pentane.

    Substitution: Formation of various substituted phenylpentanols depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following compounds share structural similarities with 2-(3-Chloro-4-fluorophenyl)-2-pentanol, differing primarily in substituent patterns, functional groups, or backbone modifications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound C₁₁H₁₄ClFO 216.68 Not provided Secondary alcohol with 3-Cl,4-F-phenyl group; high polarity
3-(4-Chlorophenyl)-2-methyl-3-pentanol C₁₂H₁₇ClO 212.72 1172851-23-8 Methyl group at 2-position; 4-Cl-phenyl substituent; lower halogen content
2-Phenyl-2-propanol C₉H₁₂O 136.19 617-94-7 Simpler structure with unsubstituted phenyl; lower molecular weight
3'-Chloro-4'-fluoroacetophenone C₈H₅ClFO 171.58 2923-66-2 Ketone analog; lacks alcohol group; same 3-Cl,4-F-phenyl substitution
Key Observations:
  • Halogen Effects: The target compound’s dual halogenation (Cl and F) increases molecular weight and polarity compared to mono-halogenated analogs like 3-(4-Chlorophenyl)-2-methyl-3-pentanol .
  • Functional Group Impact: The secondary alcohol group in the target compound distinguishes it from ketones like 3'-Chloro-4'-fluoroacetophenone, which may exhibit lower solubility in polar solvents due to the absence of a hydroxyl group .

Physicochemical Properties

Available data for analogous compounds provide insights into expected trends:

  • Boiling Point (bp): 2-Phenyl-2-propanol (unsubstituted phenyl) has a bp of 202°C . The target compound’s halogen substituents likely elevate its bp due to increased molecular weight and dipole interactions.
  • Melting Point (mp): Halogenated alcohols generally exhibit higher melting points than non-halogenated analogs. For example, 2-Phenyl-2-propanol melts at 32–34°C , whereas the target compound’s mp is expected to be higher.
  • Density: The density of 2-Phenyl-2-propanol is 0.973 g/cm³ . The addition of chlorine (atomic mass 35.45) and fluorine (18.99) may marginally increase the target compound’s density.

Biological Activity

2-(3-Chloro-4-fluorophenyl)-2-pentanol is an organic compound with the molecular formula C11H14ClF. This compound features a pentanol group attached to a phenyl ring that is substituted with chlorine and fluorine atoms. The unique structure of this compound contributes to its chemical properties and potential applications, particularly in pharmaceuticals and agrochemicals. The presence of halogen atoms enhances its reactivity and biological activity, making it a subject of interest in scientific research.

The compound's structure can be summarized as follows:

  • Molecular Formula : C11H14ClF
  • Molecular Weight : Approximately 216.68 g/mol
  • Functional Groups : Alcohol (pentanol), halogenated phenyl group

The halogenated phenyl group significantly influences the compound's binding affinity and specificity towards various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its interactions with molecular targets. Research indicates several potential mechanisms through which this compound may exert its effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting various biochemical processes.
  • Receptor Modulation : It could interact with certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties that may protect cells from oxidative stress.

Biological Activity Studies

Research on the biological activity of this compound is still emerging. However, several studies have highlighted its potential therapeutic applications:

  • Anticancer Potential : Some studies suggest that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of chlorine and fluorine substituents along with the pentanol moiety. This combination enhances its chemical reactivity and biological activity, distinguishing it from structurally similar compounds.

Compound NameStructural FeaturesUnique Aspects
3-(3-Chloro-4-fluorophenyl)-3-pentanolSimilar phenyl substitutions but different alcohol positionInfluences reactivity due to the specific combination of halogens
3-(3-Hydroxy-4-fluorophenyl)-3-pentanolHydroxyl group instead of chlorineDifferentiates in terms of functional groups affecting properties
3-(3-Chloro-4-fluorophenyl)-3-pentanoneKetone functional groupAlters reactivity profile compared to alcohol forms
3-(3-Cyanophenyl)-3-pentanolCyanide substitution on the phenyl ringOffers distinct reactivity due to cyano group

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